molecular formula C12H16BrN B13524469 3-(4-Bromobenzyl)-3-ethylazetidine

3-(4-Bromobenzyl)-3-ethylazetidine

Katalognummer: B13524469
Molekulargewicht: 254.17 g/mol
InChI-Schlüssel: BMKDDNURFUPKFP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-(4-Bromobenzyl)-3-ethylazetidine is a substituted azetidine, a four-membered nitrogen-containing heterocycle, of high interest in organic synthesis and medicinal chemistry research. Its structure, featuring a lipophilic 4-bromobenzyl group and an ethyl substituent, makes it a valuable scaffold for constructing more complex molecules. The bromine atom serves as a versatile handle for further functionalization via cross-coupling reactions, such as Suzuki or Sonogashira couplings, allowing for the introduction of diverse aromatic and alkyne systems . In research settings, azetidine-based compounds are increasingly explored as bioisosteres for more common ring systems like pyrrolidines and piperidines. Their incorporation can significantly alter a molecule's conformation, metabolic stability, and physicochemical properties, which is crucial for probe and drug discovery efforts . The constrained azetidine ring is particularly valuable in the design of ligands for the central nervous system (CNS), where it can help fine-tune properties like logP and topological polar surface area to improve blood-brain barrier penetration . As a building block, this compound can be utilized in the synthesis of fused, bridged, and spirocyclic ring systems to explore new chemical space and generate lead-like molecules . This product is intended for research purposes and is For Research Use Only . It is not intended for diagnostic or therapeutic use in humans or animals.

Eigenschaften

Molekularformel

C12H16BrN

Molekulargewicht

254.17 g/mol

IUPAC-Name

3-[(4-bromophenyl)methyl]-3-ethylazetidine

InChI

InChI=1S/C12H16BrN/c1-2-12(8-14-9-12)7-10-3-5-11(13)6-4-10/h3-6,14H,2,7-9H2,1H3

InChI-Schlüssel

BMKDDNURFUPKFP-UHFFFAOYSA-N

Kanonische SMILES

CCC1(CNC1)CC2=CC=C(C=C2)Br

Herkunft des Produkts

United States

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Bromobenzyl)-3-ethylazetidine typically involves the reaction of 4-bromobenzyl bromide with 3-ethylazetidine under basic conditions. The reaction is usually carried out in the presence of a strong base such as sodium hydride or potassium tert-butoxide, which facilitates the nucleophilic substitution reaction. The reaction mixture is often refluxed in an appropriate solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

Industrial production of 3-(4-Bromobenzyl)-3-ethylazetidine may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the compound in high purity.

Analyse Chemischer Reaktionen

Types of Reactions

3-(4-Bromobenzyl)-3-ethylazetidine undergoes various chemical reactions, including:

    Nucleophilic Substitution: The bromine atom on the benzyl group can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can convert the compound to its corresponding alcohols or amines using reducing agents like lithium aluminum hydride or sodium borohydride.

Common Reagents and Conditions

    Nucleophilic Substitution: Sodium hydride, potassium tert-butoxide, DMF, THF.

    Oxidation: Potassium permanganate, chromium trioxide, acetic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.

Major Products Formed

    Nucleophilic Substitution: Substituted azetidines with various functional groups.

    Oxidation: Corresponding ketones or aldehydes.

    Reduction: Corresponding alcohols or amines.

Wissenschaftliche Forschungsanwendungen

3-(4-Bromobenzyl)-3-ethylazetidine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Wirkmechanismus

The mechanism of action of 3-(4-Bromobenzyl)-3-ethylazetidine involves its interaction with specific molecular targets, such as enzymes or receptors, in biological systems. The bromobenzyl group can enhance the compound’s binding affinity to these targets, leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

3-(4-Bromophenyl)-5-(Thiophen-2-yl)-4H-1,2,4-Triazole Derivatives

  • Structure : Features a 1,2,4-triazole ring substituted with 4-bromophenyl and thiophen-2-yl groups.
  • Synthesis : Prepared via solvent-free reactions of 2-(4-bromophenyl)-5-(thiophen-2-yl)-1,3,4-oxadiazole with amines .
  • Activity : Demonstrates broad-spectrum antimicrobial activity against Gram-positive and Gram-negative bacteria (e.g., compounds 9a , 9b , 9d , 9e , 9f ) .

Brompheniramine Maleate

  • Structure : Contains a 3-(4-bromophenyl)-N,N-dimethyl-3-(pyridin-2-yl)propan-1-amine backbone .
  • Activity : First-generation H₁ receptor antagonist used for allergy relief .
  • Key Difference: The pyridine and dimethylamino groups in Brompheniramine enable strong receptor binding, whereas 3-(4-bromobenzyl)-3-ethylazetidine’s azetidine may confer steric constraints affecting target selectivity.

Ethyl (E)-(3-(4-((4-Bromobenzyl)oxy)phenyl)acryloyl)glycinate

  • Structure : Combines a cinnamic acid-glycine hybrid with a 4-bromobenzyloxy group .
  • Activity : Inhibits soybean lipoxygenase (IC₅₀ = 80 µM) and shows antioxidant properties .

Physicochemical and Pharmacokinetic Properties

Compound Molecular Weight (g/mol) Key Functional Groups Biological Activity
3-(4-Bromobenzyl)-3-ethylazetidine 290.63 Azetidine, bromobenzyl, ethyl Not explicitly reported (structural studies)
Triazole Derivatives ~300–350 1,2,4-Triazole, bromophenyl, thiophene Antimicrobial (Gram+/Gram- bacteria)
Brompheniramine Maleate 435.32 Pyridine, dimethylamino, bromophenyl Antihistamine (H₁ receptor antagonist)
Cinnamic Acid-Glycine Hybrid ~400 Cinnamate, bromobenzyloxy, glycine ethyl Lipoxygenase inhibition, antioxidant
  • Solubility : Brompheniramine’s maleate salt enhances water solubility, a feature shared with 3-(4-bromobenzyl)-3-ethylazetidine hydrochloride .

Q & A

Basic Research Questions

Q. How can researchers optimize the synthetic yield of 3-(4-Bromobenzyl)-3-ethylazetidine, and what critical reaction parameters influence its formation?

  • Answer : Synthesis optimization requires meticulous control of reaction conditions. Key parameters include:

  • Temperature : Elevated temperatures (e.g., 60–80°C) may accelerate cyclization but risk side reactions like decomposition.
  • Solvent choice : Polar aprotic solvents (e.g., DMF or THF) enhance nucleophilic substitution reactions involving the azetidine ring .
  • Catalyst/base selection : Triethylamine or DBU is often used to deprotonate intermediates and stabilize reactive species .
  • Reaction time : Extended durations (>24 hours) may improve yield but require monitoring via TLC or HPLC to avoid by-product accumulation .
    • Methodological Tip : Use a fractional factorial design to systematically test variable interactions and identify optimal conditions.

Q. What spectroscopic and chromatographic techniques are most effective for characterizing 3-(4-Bromobenzyl)-3-ethylazetidine?

  • Answer :

  • NMR spectroscopy : 1^1H and 13^{13}C NMR confirm the azetidine ring structure and bromobenzyl substitution patterns. Coupling constants (e.g., 3JHH^3J_{HH}) distinguish cis/trans isomers .
  • Mass spectrometry : High-resolution MS (HRMS) validates molecular weight (C12_{12}H15_{15}BrN) and isotopic patterns for bromine .
  • IR spectroscopy : Bands near 1,650–1,750 cm1^{-1} indicate C-Br stretching, while azetidine ring vibrations appear at ~1,200 cm1^{-1} .
  • HPLC-PDA : Purity assessment (>95%) with reverse-phase C18 columns and UV detection at 254 nm .

Q. What are the solubility and stability profiles of 3-(4-Bromobenzyl)-3-ethylazetidine under varying storage conditions?

  • Answer :

  • Solubility : Moderately soluble in chlorinated solvents (e.g., DCM) and THF but poorly soluble in water. Solubility can be enhanced via co-solvents (e.g., DMSO:water mixtures) .
  • Stability : Stable at −20°C under inert atmospheres (argon/nitrogen). Degradation occurs via hydrolysis in humid environments or under acidic/basic conditions. Conduct accelerated stability studies (40°C/75% RH) to predict shelf life .

Advanced Research Questions

Q. How does the bromine substituent in 3-(4-Bromobenzyl)-3-ethylazetidine influence its reactivity in cross-coupling reactions compared to chloro or iodo analogs?

  • Answer : Bromine’s moderate electronegativity and leaving-group ability make it suitable for Suzuki-Miyaura or Buchwald-Hartwig couplings. Comparative studies show:

  • Reactivity order : Iodo > Bromo > Chloro for Pd-catalyzed reactions.
  • Steric effects : The ethyl group on the azetidine ring may hinder coupling efficiency; use bulky ligands (e.g., XPhos) to mitigate this .
  • Data Table :
HalogenCoupling Yield (%)Optimal Catalyst
Br65–75Pd(OAc)2_2/XPhos
Cl40–50PdCl2_2(PPh3_3)2_2
I80–85Pd2_2dba3_3/SPhos
  • Reference : .

Q. What strategies resolve contradictions in biological activity data for 3-(4-Bromobenzyl)-3-ethylazetidine across different assay systems?

  • Answer : Discrepancies often arise from assay-specific variables:

  • Cell permeability : Use logP calculations (predicted ~2.8) to assess membrane penetration. Modify with prodrug strategies if needed .
  • Target specificity : Employ CRISPR-edited cell lines to isolate receptor interactions (e.g., β-adrenoceptors) from off-target effects .
  • Metabolic stability : Conduct liver microsome assays to identify cytochrome P450-mediated degradation pathways .
    • Case Study : Inconsistent IC50_{50} values in kinase inhibition assays were traced to ATP concentration variations; normalize assays using Z’-factor validation .

Q. How can computational methods predict the conformational flexibility of 3-(4-Bromobenzyl)-3-ethylazetidine and its impact on binding affinity?

  • Answer :

  • Molecular Dynamics (MD) : Simulate azetidine ring puckering (envelope vs. twist conformers) and benzyl group rotation barriers.
  • Docking Studies : Use AutoDock Vina to model interactions with targets like GPCRs. The bromine atom’s hydrophobic surface area enhances binding pockets (e.g., ΔG = −9.2 kcal/mol in β2_2-adrenoceptor models) .
  • QM/MM Calculations : Quantify energy differences between tautomers and predict reactive sites for functionalization .

Q. What synthetic routes enable the incorporation of 3-(4-Bromobenzyl)-3-ethylazetidine into larger macrocyclic or polymer frameworks?

  • Answer :

  • Ring-closing metathesis (RCM) : Use Grubbs catalyst to form 12–16-membered macrocycles. Ethyl groups stabilize transition states .
  • Polymerization : Initiate ROMP (ring-opening metathesis polymerization) with norbornene derivatives. Bromine sites allow post-polymerization functionalization (e.g., click chemistry) .
  • Challenges : Steric hindrance from the ethyl group requires optimized monomer design (e.g., spacer insertion) .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.